molecular formula C12H17N B1620115 1-(2-Methylphenyl)-Piperidine CAS No. 7250-70-6

1-(2-Methylphenyl)-Piperidine

Cat. No.: B1620115
CAS No.: 7250-70-6
M. Wt: 175.27 g/mol
InChI Key: OGLZSMPGMUDNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-Piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylphenyl group attached to the nitrogen atom of the piperidine ring gives this compound its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)-Piperidine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylphenylamine with piperidine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Another method involves the cyclization of N-(2-methylphenyl)ethylenediamine using a dehydrating agent such as phosphorus oxychloride. This reaction forms the piperidine ring through intramolecular cyclization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-Piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: N-substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-Piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties . Additionally, the compound’s structure allows it to participate in various chemical reactions, further contributing to its biological activity .

Properties

CAS No.

7250-70-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(2-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

OGLZSMPGMUDNKR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCCCC2

Canonical SMILES

CC1=CC=CC=C1N2CCCCC2

Key on ui other cas no.

7250-70-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.